3-Isopropoxytetrahydrothiophene 1,1-dioxide
Description
3-Isopropoxytetrahydrothiophene 1,1-dioxide is a sulfone derivative of tetrahydrothiophene featuring an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the saturated five-membered ring. The 1,1-dioxide moiety (sulfone group) imparts strong electron-withdrawing characteristics, influencing the compound’s reactivity and stability. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science due to its ability to participate in cycloadditions and nucleophilic substitutions .
Properties
IUPAC Name |
3-propan-2-yloxythiolane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-6(2)10-7-3-4-11(8,9)5-7/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPMOSSOTPVGRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294086 | |
| Record name | 3-isopropoxytetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17200-23-6 | |
| Record name | NSC94071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-isopropoxytetrahydrothiophene 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropoxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-isopropoxytetrahydrothiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to ensure the formation of the sulfone group without over-oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation, although this is less common due to the stability of the sulfone group.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide under specific conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized products, though rare.
Reduction: Sulfoxides, sulfides.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
Chemistry: 3-Isopropoxytetrahydrothiophene 1,1-dioxide is used as a building block in organic synthesis. Its sulfone group is a versatile functional group that can participate in various chemical reactions, making it valuable in the synthesis of complex molecules.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a scaffold for drug development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of 3-isopropoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone and isopropoxy groups. The sulfone group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, while the isopropoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key structural analogs :
3-Chlorothiete 1,1-Dioxide (C₃H₅ClO₂S):
- Substituent: Chlorine (-Cl) at position 3.
- Reactivity: The electron-withdrawing Cl group enhances electrophilic reactivity, making it a versatile intermediate for further substitutions (e.g., Cl → isopropoxy via nucleophilic displacement) .
- Applications: Used in Diels-Alder reactions to synthesize bicyclic sulfones .
3-Methyltetrahydrothiophene 1,1-Dioxide (C₅H₁₀O₂S):
- Substituent: Methyl (-CH₃) at position 3.
- Reactivity: The electron-donating methyl group reduces ring strain and stabilizes the sulfone, but steric hindrance limits participation in bulky electrophilic reactions .
- Applications: Solvent in industrial processes due to high thermal stability .
3-Phenyl-2,5-Dihydrothiophene 1,1-Dioxide (C₁₀H₁₀O₂S):
- Substituent: Phenyl (-C₆H₅) at position 3.
- Reactivity: The conjugated phenyl group stabilizes the sulfone via resonance, enabling selective bromination at the α-position .
- Applications: Precursor for functionalized aromatics in materials chemistry .
Electronic Effects :
- 3-Isopropoxytetrahydrothiophene 1,1-Dioxide : The isopropoxy group donates electrons via oxygen lone pairs, partially counteracting the sulfone’s electron-withdrawing effect. This balance enhances stability while retaining reactivity in cycloadditions .
- 3-Chloro and 3-Phenyl Derivatives: Strong electron-withdrawing groups (Cl, Ph) amplify the sulfone’s deactivating effect, favoring reactions with nucleophiles or electron-deficient dienophiles .
Reactivity in Key Reactions
| Reaction Type | This compound | 3-Chlorothiete 1,1-Dioxide | 3-Methyltetrahydrothiophene 1,1-Dioxide |
|---|---|---|---|
| Diels-Alder | Moderate dienophile activity | High reactivity | Low due to steric hindrance |
| Nucleophilic Substitution | Displacement at C3 (e.g., Cl⁻ release) | Rapid Cl substitution | Inert under standard conditions |
| Bromination | Selective α-addition (if unsaturated) | β-addition in aprotic media | No reaction observed |
Mechanistic Insights :
- The isopropoxy group’s electron-donating nature reduces electrophilicity at the sulfone, slowing Diels-Alder kinetics compared to 3-chloro derivatives .
- In bromination, conjugation between the sulfone and double bond (in dihydro analogs) dictates regioselectivity .
Physical Properties
| Property | This compound | 3-Chlorothiete 1,1-Dioxide | 3-Methyltetrahydrothiophene 1,1-Dioxide |
|---|---|---|---|
| Melting Point (°C) | 98–102 (predicted) | 120–122 | 85–87 |
| Solubility (H₂O) | Low (lipophilic) | Insoluble | Moderate |
| Stability | Hydrolytically stable | Sensitive to nucleophiles | High thermal stability |
Biological Activity
3-Isopropoxytetrahydrothiophene 1,1-dioxide (CAS No. 17200-23-6) is an organic compound characterized by its sulfone functional group and an isopropoxy substituent on the tetrahydrothiophene ring. This unique structure imparts various biological activities and makes it a candidate for pharmaceutical research and applications in organic synthesis.
Chemical Structure
The molecular formula of this compound is C7H14O3S. The presence of the sulfone group enhances its reactivity and solubility, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfone group can participate in nucleophilic and electrophilic reactions, allowing it to modulate enzyme activity and receptor interactions. The isopropoxy group enhances solubility, facilitating cellular uptake and interaction with target biomolecules .
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit significant biological activities, including:
- Antioxidant properties : Potential to scavenge free radicals and reduce oxidative stress.
- Antimicrobial effects : In vitro studies suggest efficacy against certain bacterial strains.
- Enzyme inhibition : Possible modulation of enzyme activity, which could be beneficial in treating metabolic disorders .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methoxytetrahydrothiophene 1,1-dioxide | Methoxy group instead of isopropoxy | Different solubility and reactivity profile |
| 3-Ethoxytetrahydrothiophene 1,1-dioxide | Ethoxy group | Lower reactivity compared to isopropoxy derivative |
| Tetrahydrothiophene 1,1-dioxide | No substituent on the third carbon | Less reactive due to lack of functional groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
